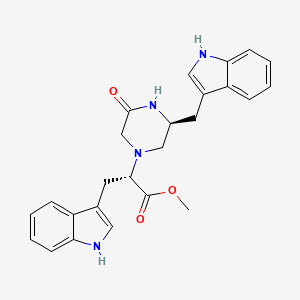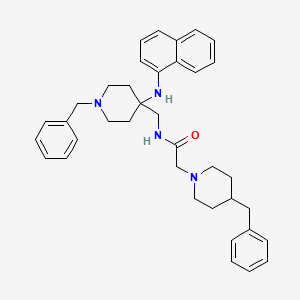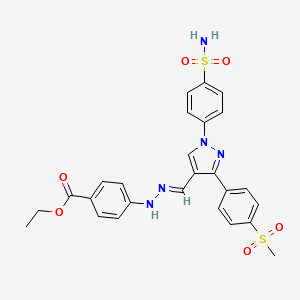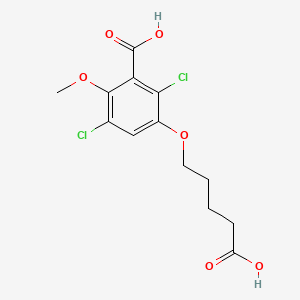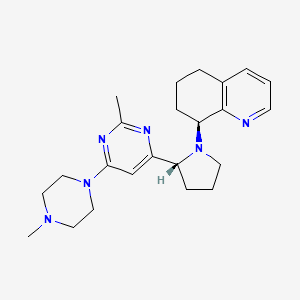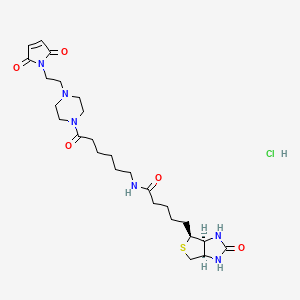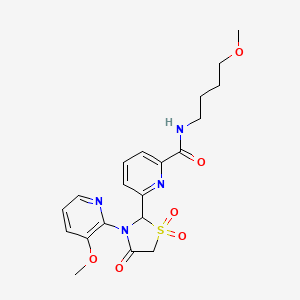
RNase L-IN-1 (trihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RNase L-IN-1 (trihydrochloride) is a chemical compound known for its role as an inhibitor of ribonuclease L (RNase L). Ribonuclease L is an enzyme that degrades RNA to prevent viral replication and mediates innate immune responses and inflammation . This compound has garnered significant attention in scientific research due to its potential therapeutic applications in antiviral treatments and immune response modulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RNase L-IN-1 (trihydrochloride) involves the rational design and evaluation of specific chemical structures. One such method includes the use of 2-((pyrrol-2-yl)methylene)thiophen-4-ones as RNase L inhibitors . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product.
Industrial Production Methods: Industrial production of RNase L-IN-1 (trihydrochloride) requires stringent quality control measures to maintain high purity levels (greater than 99%). The compound is usually stored at 4°C in sealed containers to prevent moisture contamination . Large-scale production involves the use of advanced chemical synthesis techniques and equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: RNase L-IN-1 (trihydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are essential for modifying the compound to enhance its inhibitory properties.
Common Reagents and Conditions: Common reagents used in the reactions involving RNase L-IN-1 (trihydrochloride) include organic solvents, catalysts, and specific reactants that facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products: The major products formed from these reactions are typically modified versions of RNase L-IN-1 (trihydrochlor
Properties
Molecular Formula |
C27H38Cl3FN6O3S |
|---|---|
Molecular Weight |
652.0 g/mol |
IUPAC Name |
5-[(E)-[4-(2-aminoethylcarbamoyl)-5-(3-fluorophenyl)imino-3-hydroxythiophen-2-ylidene]methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;trihydrochloride |
InChI |
InChI=1S/C27H35FN6O3S.3ClH/c1-5-34(6-2)13-12-31-25(36)22-16(3)20(32-17(22)4)15-21-24(35)23(26(37)30-11-10-29)27(38-21)33-19-9-7-8-18(28)14-19;;;/h7-9,14-15,32,35H,5-6,10-13,29H2,1-4H3,(H,30,37)(H,31,36);3*1H/b21-15+,33-27?;;; |
InChI Key |
DQRHHNTUBHYOBP-XRRPWJDQSA-N |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C/2\C(=C(C(=NC3=CC(=CC=C3)F)S2)C(=O)NCCN)O)C.Cl.Cl.Cl |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C(=C(C(=NC3=CC(=CC=C3)F)S2)C(=O)NCCN)O)C.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



